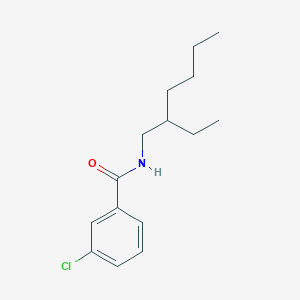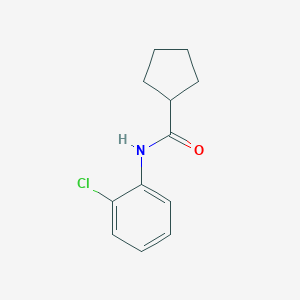![molecular formula C17H14INO5 B291649 Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate, also known as DIAB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is synthesized through a multistep process, and its unique structure allows it to interact with biological systems in a specific way. In
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate is not fully understood, but studies have shown that it interacts with specific proteins in cells, leading to changes in gene expression and ultimately inducing apoptosis. Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has also been shown to inhibit the activity of certain enzymes involved in inflammation, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has a variety of biochemical and physiological effects. In addition to inducing apoptosis and inhibiting inflammation, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has been shown to have antimicrobial properties, which could make it useful in the treatment of bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate in lab experiments is that it has a specific mechanism of action, which allows researchers to study its effects on cells in a targeted way. Additionally, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate in lab experiments. For example, its toxicity and potential side effects need to be carefully considered, and its effects on healthy cells need to be studied in addition to its effects on cancer cells.
Future Directions
There are many future directions for research on Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate. One area of interest is its potential as a cancer treatment, and further studies are needed to determine its efficacy and safety in this context. Additionally, research is needed to better understand the mechanism of action of Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate and its effects on healthy cells. Finally, there is potential for Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate to be used in the treatment of other diseases, such as inflammatory and infectious diseases, and further research is needed to explore these possibilities.
In conclusion, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. Its unique structure and mechanism of action make it a promising candidate for cancer treatment and other diseases. The synthesis method for Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate is complex, and its advantages and limitations for lab experiments need to be carefully considered. There are many future directions for research on Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate, and further studies are needed to fully understand its potential applications in medicine.
Synthesis Methods
The synthesis of Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate involves several steps, including the reaction of isophthalic acid with thionyl chloride to form an acid chloride intermediate, which is then reacted with dimethylamine to form a dimethylamino-substituted intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride to form the final product, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate. The synthesis of Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has been the subject of much scientific research due to its potential applications in medicinal chemistry. One of the primary areas of interest is its potential as a cancer treatment. Studies have shown that Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research. Additionally, Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases.
properties
Molecular Formula |
C17H14INO5 |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
dimethyl 5-[(2-iodobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14INO5/c1-23-16(21)10-7-11(17(22)24-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
IPSHWTRTAVNFFK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)







